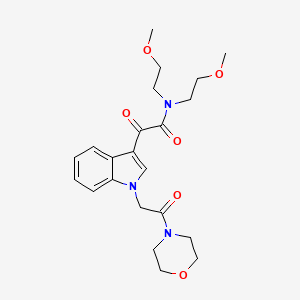![molecular formula C16H21NO4 B2437166 1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine CAS No. 2097919-72-5](/img/structure/B2437166.png)
1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. The mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegeneration. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Sphingosine-1-Phosphate Receptor Modulators : The discovery of compounds related to "1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine" has led to the development of selective sphingosine-1-phosphate (S1P) receptor agonists, such as ceralifimod (ONO-4641), for treating autoimmune diseases like multiple sclerosis. These compounds exhibit high selectivity for S1P1 over S1P3 receptors, minimizing undesirable effects and showing promise in clinical settings (Kurata et al., 2017).
Antibacterial Agents : Azetidine derivatives have shown significant activity against Gram-negative bacteria, indicating their potential as a new class of heteroatom-activated beta-lactam antibiotics. This highlights the versatility of azetidine-based structures in developing antimicrobial agents (Woulfe & Miller, 1985).
Anticancer Agents : Modifications of the methoxybenzoyl-aryl-thiazole structure, which shares a similar methoxybenzoyl moiety with "this compound", have led to novel anticancer agents. These agents inhibit tubulin polymerization, demonstrating the compound's potential in cancer treatment through structure-activity relationship studies (Lu et al., 2009).
Organic Synthesis
Oligodeoxyribonucleotide Synthesis : The use of 3-methoxy-4-phenoxybenzoyl group for amino protection in nucleoside synthesis has been explored. This approach provides stability and selectivity in the synthesis of oligodeoxyribonucleotide, showcasing the compound's relevance in biochemical research and drug development (Mishra & Misra, 1986).
Synthetic Routes for Catecholamines : The synthesis of catecholamines and related pharmaceuticals has been improved through regioselective oxidation processes. This illustrates the compound's utility in the efficient production of medically important substances (Bernini et al., 2009).
properties
IUPAC Name |
(3-methoxyphenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-14-4-2-3-13(7-14)16(18)17-8-15(9-17)21-11-12-5-6-20-10-12/h2-4,7,12,15H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLEPYOJGRARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)OCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)

![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)






![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)
![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)
